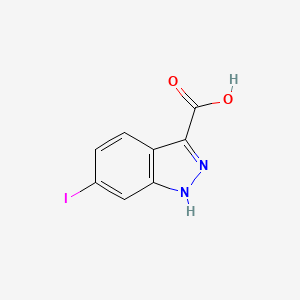

6-iodo-1H-indazole-3-carboxylic acid

Description

The exact mass of the compound 6-iodo-1H-indazole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-iodo-1H-indazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-iodo-1H-indazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-iodo-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJVCGPPXNEYJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NN=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289841 | |

| Record name | 6-Iodo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-67-2 | |

| Record name | 6-Iodo-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodo-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Iodo-1H-indazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the NMR Spectral Data of 6-iodo-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-iodo-1H-indazole-3-carboxylic acid is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The indazole scaffold is a key component in a variety of approved drugs and clinical candidates. Accurate structural elucidation of novel indazole derivatives is paramount for understanding their structure-activity relationships and for ensuring the integrity of drug discovery and development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of such molecules in solution.

Molecular Structure and Numbering

The standard IUPAC numbering for the 1H-indazole ring system is used throughout this guide for consistent referencing in the discussion of NMR data.

Caption: Molecular structure of 6-iodo-1H-indazole-3-carboxylic acid with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 6-iodo-1H-indazole-3-carboxylic acid in a solvent like DMSO-d₆ is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS). The choice of DMSO-d₆ is crucial for observing the exchangeable protons of the carboxylic acid and the N-H of the indazole ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8 - 8.0 | d | J = 8.5 - 9.0 Hz |

| H-5 | ~7.4 - 7.6 | dd | J = 8.5 - 9.0, ~1.5 Hz |

| H-7 | ~8.2 - 8.4 | d | J = ~1.0 Hz |

| 1-NH | ~13.0 - 14.0 | br s | - |

| 3-COOH | ~13.0 (broad) | br s | - |

Interpretation and Rationale:

-

Aromatic Protons (H-4, H-5, H-7):

-

The protons on the benzene ring of the indazole system typically resonate in the downfield region (7.0-8.5 ppm) due to the aromatic ring current.[1][2]

-

H-7: This proton is expected to be the most deshielded among the aromatic protons. Its position adjacent to the electron-withdrawing nitrogen atom (N-1) and its ortho relationship to the iodine at C-6 contribute to its downfield shift. It is predicted to appear as a doublet with a small coupling constant due to a four-bond coupling (⁴J) with H-5.[3]

-

H-4: This proton is ortho to the C-3a bridgehead carbon and is expected to be a doublet due to coupling with H-5 (³J, ortho-coupling), which is typically in the range of 8.5-9.0 Hz for aromatic systems.[4]

-

H-5: This proton will be a doublet of doublets due to coupling with both H-4 (ortho-coupling, ³J ≈ 8.5-9.0 Hz) and H-7 (meta-coupling, ⁴J ≈ 1.0-2.0 Hz).[3] The electron-donating effect of the iodine atom at the para position will slightly shield this proton compared to H-4 and H-7.

-

-

Exchangeable Protons (1-NH and 3-COOH):

-

The N-H proton of the indazole ring and the carboxylic acid proton are acidic and will appear as broad singlets at a very downfield chemical shift, typically above 13 ppm in DMSO-d₆. Their broadness is a result of chemical exchange with residual water in the solvent and quadrupole broadening from the adjacent nitrogen atom. The exact chemical shift of these protons is highly dependent on concentration and temperature.

-

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 6-iodo-1H-indazole-3-carboxylic acid in DMSO-d₆ is presented below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~140 - 145 |

| C-3a | ~122 - 126 |

| C-4 | ~128 - 132 |

| C-5 | ~125 - 129 |

| C-6 | ~95 - 100 |

| C-7 | ~115 - 119 |

| C-7a | ~140 - 144 |

| 3-COOH | ~165 - 170 |

Interpretation and Rationale:

-

Indazole Ring Carbons:

-

The chemical shifts of the carbon atoms in the indazole ring are influenced by the electronegativity of the nitrogen atoms and the substituent effects.[5][6]

-

C-6: The most upfield signal in the aromatic region is assigned to C-6. The direct attachment of the large and polarizable iodine atom causes a significant upfield shift due to the "heavy atom effect".

-

C-3 and C-7a: These quaternary carbons are adjacent to the nitrogen atoms and are expected to be in the downfield region of the aromatic carbons.

-

C-4, C-5, C-7: These protonated carbons will have chemical shifts influenced by their position relative to the substituents. The electron-withdrawing carboxylic acid group at C-3 will deshield the neighboring carbons.

-

-

Carboxylic Acid Carbon (3-COOH):

-

The carbonyl carbon of the carboxylic acid group is characteristically found in the most downfield region of the spectrum, typically between 165 and 170 ppm.

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 6-iodo-1H-indazole-3-carboxylic acid, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step 1: Sample Preparation

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve the polar carboxylic acid and to allow for the observation of the exchangeable NH and COOH protons.[7][8]

-

Sample Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[1][9]

-

Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[10] Suspended solids can degrade the spectral resolution.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm). However, due to the high chemical shifts of the analyte protons, the residual solvent peak of DMSO-d₅ at δ ≈ 2.50 ppm can also be used for referencing the ¹H spectrum, and the carbon signal of DMSO-d₆ at δ ≈ 39.5 ppm for the ¹³C spectrum.

Step 2: NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or higher field NMR spectrometer:

¹H NMR Acquisition:

-

Pulse Program: Standard one-pulse sequence.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay ensures full relaxation of the quaternary carbons for accurate integration if needed, although integration of broad exchangeable protons is often not precise.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

Step 3: Data Processing

-

Apodization: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transformation: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

-

Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for acquiring NMR data.

Caption: Experimental workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 6-iodo-1H-indazole-3-carboxylic acid, grounded in established spectroscopic principles and comparative data from related molecules. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to acquire high-quality, reliable NMR data for this and similar indazole derivatives. A thorough understanding of the NMR characteristics is fundamental for the unambiguous structural confirmation and further development of these medicinally important compounds.

References

- Elguero, J., Flammang, R., & Claramunt, R. M. (1998). 13C NMR of indazoles. Magnetic Resonance in Chemistry, 36(S1), S103-S119.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- BenchChem. (2025). 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole.

- Royal Society of Chemistry. (n.d.).

- BenchChem. (2025). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.

- ChemicalBook. (n.d.). 6-Iodo-1H-indazole(261953-36-0) 1H NMR spectrum.

- ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids....

- PubChem. (n.d.). Indazole-3-carboxylic acid.

- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- ChemicalBook. (n.d.). 1H-indazole-3-carboxylic acid methyl ester (43120-28-1) 1 H NMR.

- MDPI. (n.d.).

- BLD Pharm. (n.d.). 261953-36-0|6-Iodo-1H-indazole.

- ResearchGate. (2016). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.

- SpectraBase. (n.d.). 1H NMR of 1H-indazole-3-carboxylic acid.

- University of Alberta. (n.d.).

- PubChem. (n.d.). 6-iodo-1H-indazole.

- Organomation. (n.d.).

- Scientific Reports. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.

- Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons.

- ResearchGate. (2025).

- ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.

- Semantic Scholar. (1988). Effect of N‐substituents on the 13C NMR parameters of azoles.

- MDPI. (n.d.).

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.

- Iowa State University. (2013).

- The University of Liverpool Repository. (n.d.).

- ACS Omega. (2021). Synthesis of 1H-Indazoles via Silver(I)

- University of Wisconsin-Madison. (n.d.). 1H NMR Coupling Constants.

- University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR.

- IJCRT.org. (2020).

- YouTube. (2019). H NMR coupling and coupling constants.

Sources

- 1. Indazole(271-44-3) 1H NMR spectrum [chemicalbook.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1H-indazole-3-carboxylic acid methyl ester (43120-28-1) 1H NMR spectrum [chemicalbook.com]

- 8. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CASPRE [caspre.ca]

- 10. rsc.org [rsc.org]

A Comprehensive Spectroscopic Guide to 6-iodo-1H-indazole-3-carboxylic acid: In-Depth ¹H and ¹³C NMR Analysis

Abstract

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 6-iodo-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous kinase inhibitors, and understanding its detailed structural features is paramount for rational drug design.[1] This document offers a detailed interpretation of the predicted ¹H and ¹³C NMR spectra, grounded in fundamental principles and comparative data from related structures. Furthermore, it outlines a robust, field-proven protocol for the acquisition and processing of high-quality NMR data for this compound, intended to serve as a practical resource for researchers and scientists in the pharmaceutical industry.

Introduction: The Significance of 6-iodo-1H-indazole-3-carboxylic acid

Indazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse biological activities. The 1H-indazole core, in particular, serves as a versatile scaffold for the development of potent kinase inhibitors, including approved drugs like Axitinib, which features a substituted indazole moiety.[2] The title compound, 6-iodo-1H-indazole-3-carboxylic acid, combines three critical functionalities: the indazole ring system, a carboxylic acid at the 3-position for derivatization, and an iodine atom at the 6-position, which not only influences the electronic properties of the ring but also serves as a handle for further synthetic modifications via cross-coupling reactions.

Accurate structural elucidation is the bedrock of chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the molecular structure of organic compounds in solution.[3] This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of 6-iodo-1H-indazole-3-carboxylic acid, explaining the causal relationships between the molecular structure and the observed spectral data.

Molecular Structure and Atom Numbering

A clear and unambiguous numbering system is essential for correlating NMR signals with specific atoms in the molecule. The standard IUPAC numbering for the 1H-indazole ring is used throughout this guide, as illustrated below. This visualization is crucial for the subsequent spectral assignments.

Caption: Molecular structure of 6-iodo-1H-indazole-3-carboxylic acid with IUPAC numbering.

Analysis and Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information regarding the electronic environment of protons, their relative numbers, and their connectivity through spin-spin coupling.[4] For 6-iodo-1H-indazole-3-carboxylic acid, the spectrum is predicted to show distinct signals for the exchangeable protons (N-H and COOH) and the aromatic protons on the benzene ring. The choice of a polar aprotic solvent like DMSO-d₆ is critical for observing the labile protons of the N-H and carboxylic acid groups, which might otherwise undergo rapid exchange and become unobservable.[5]

Table 1: Predicted ¹H NMR Spectral Data for 6-iodo-1H-indazole-3-carboxylic acid in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1-NH | > 13.5 | broad singlet (br s) | - | 1H |

| COOH | 12.0 - 13.0 | very broad singlet (br s) | - | 1H |

| H4 | 8.15 - 8.25 | doublet (d) | J ≈ 0.9 | 1H |

| H7 | 8.05 - 8.15 | singlet (s) or narrow doublet | J < 1.0 | 1H |

| H5 | 7.50 - 7.60 | doublet of doublets (dd) | J ≈ 8.7, 1.4 | 1H |

Detailed Peak Assignments and Rationale

-

1-NH Proton (δ > 13.5 ppm): The proton on the N1 atom is part of the aromatic heterocyclic system and is acidic. In DMSO-d₆, its signal is expected to be a broad singlet at a very downfield chemical shift, typically above 13 ppm.[6] This significant deshielding is due to its acidic nature and participation in intermolecular hydrogen bonding with the solvent.

-

COOH Proton (δ 12.0 - 13.0 ppm): The carboxylic acid proton is highly acidic and its chemical shift is concentration-dependent. It appears as a very broad singlet, often broader than the N-H proton.[5] This signal will disappear upon the addition of a drop of D₂O to the NMR tube, a classic test for exchangeable protons.

-

Aromatic Protons (H4, H5, H7):

-

H7 (δ 8.05 - 8.15 ppm): This proton is located at the C7 position. Due to the iodine at C6, the adjacent C-H is absent, so H7 is expected to appear as a singlet or a very narrow doublet due to a small four-bond (⁴J) coupling to H5. Its chemical shift is influenced by the pyrazole ring.

-

H4 (δ 8.15 - 8.25 ppm): The H4 proton is peri to the N-H group and is significantly deshielded by the anisotropic effect of the adjacent pyrazole ring and the electron-withdrawing carboxylic acid group at C3. It is expected to be the most downfield of the aromatic C-H protons and should appear as a small doublet due to three-bond (³J) coupling with H5.

-

H5 (δ 7.50 - 7.60 ppm): This proton is coupled to two other protons, H4 and H7, but with different coupling constants. It should appear as a doublet of doublets (dd). The larger coupling constant (³J ≈ 8.7 Hz) arises from the ortho-coupling to H4, while the smaller coupling constant (⁴J ≈ 1.4 Hz) is due to the meta-coupling to H7.

-

Analysis and Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, providing critical information about the carbon skeleton.[7]

Table 2: Predicted ¹³C NMR Spectral Data for 6-iodo-1H-indazole-3-carboxylic acid in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | ~ 163 |

| C3 | ~ 142 |

| C7a | ~ 140 |

| C3a | ~ 125 |

| C5 | ~ 129 |

| C4 | ~ 122 |

| C7 | ~ 114 |

| C6 | ~ 95 |

Detailed Peak Assignments and Rationale

-

Carboxylic Carbon (COOH, δ ~ 163 ppm): The carbonyl carbon of the carboxylic acid group is highly deshielded and is expected to appear in the typical range for carboxylic acids, around 163 ppm.[8]

-

Aromatic Carbons:

-

C6 (δ ~ 95 ppm): This is the most diagnostic signal in the spectrum. The carbon atom directly bonded to iodine (C6) experiences a strong shielding "heavy atom effect," which shifts its resonance significantly upfield compared to other aromatic carbons. This signal is expected to be found around 95 ppm, which is unusually low for an aromatic carbon and is a key identifier for the position of the iodine substituent.

-

C3 (δ ~ 142 ppm): This carbon is attached to the electron-withdrawing carboxylic acid group and is part of the pyrazole ring, leading to a downfield shift.

-

C7a and C3a (δ ~ 140 and ~ 125 ppm): These are the two bridgehead carbons where the benzene and pyrazole rings are fused. Their chemical shifts are characteristic of such fusion points in heterocyclic systems.

-

C4, C5, and C7 (δ ~ 122, ~ 129, and ~ 114 ppm): These are the protonated carbons of the benzene ring. Their relative chemical shifts are influenced by the combined electronic effects of the fused pyrazole ring and the iodine substituent. C5 is expected to be the most downfield of this group, while C7 will be the most upfield.

-

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized and rigorous experimental protocol is essential for obtaining high-quality, reproducible NMR data. The following workflow is recommended for the characterization of 6-iodo-1H-indazole-3-carboxylic acid.

Caption: Recommended workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-15 mg of 6-iodo-1H-indazole-3-carboxylic acid.

-

Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[9] DMSO is an excellent solvent for this compound and allows for the observation of exchangeable N-H and COOH protons.[10][11]

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for both ¹H and ¹³C spectra (δ = 0.00 ppm).[12]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (a field strength of 400 MHz or higher is recommended).

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 5 seconds to ensure full relaxation of all protons, and 16 to 32 scans.[9]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope and longer relaxation times.[9]

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both ¹H and ¹³C experiments.

-

Carefully phase correct the resulting spectra to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction algorithm to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

For the ¹H spectrum, integrate the area under each signal to determine the relative ratio of protons.[13]

-

Conclusion

The NMR spectroscopic profile of 6-iodo-1H-indazole-3-carboxylic acid is characterized by several key features that allow for its unambiguous identification. In the ¹H NMR spectrum, the downfield, broad singlets for the N-H and COOH protons, alongside the distinct pattern of the three aromatic protons, are diagnostic. In the ¹³C NMR spectrum, the most telling signal is the highly shielded carbon at the C6 position (around 95 ppm), a direct and reliable indicator of iodine substitution at that position. This comprehensive guide provides the foundational spectral knowledge and a robust experimental framework to assist researchers in the confident structural characterization of this important molecule and its derivatives.

References

[14] Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link][14][15][16][17]

[18] Supporting Information for a Wiley-VCH publication. (2007). Wiley-VCH. This source provides NMR data for various indazole derivatives. [Link]

[3] Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. This textbook provides foundational knowledge on combining spectroscopic methods.

[8] Royal Society of Chemistry. (n.d.). Supplementary Information. Provides NMR data for various carboxylic acids. [Link]

[19] FAQ - Chem-Space. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. Details the synthesis of a related ester. [Link]

[7] Reich, H. J. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. University of Wisconsin. A comprehensive database of 13C NMR chemical shifts. [Link]

[12] Grealis, R. J., & Argyropoulos, D. S. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 525-531. [Link]

[11] ResearchGate. (n.d.). NMR Solvent Data Chart. A publicly available chart of NMR solvent properties. [Link]

[20] ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. A table containing relevant 13C NMR data for indazole carboxylic acids. [Link]

[4] University of Calgary. (n.d.). H NMR Spectroscopy. An educational resource on the principles of 1H NMR. [Link]

[1] Li, H., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

[13] Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation (Part II). Covers the integration of NMR signals. [Link]

[5] ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum?. A discussion on the observation of carboxylic acid protons in NMR. [Link]

[6] Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Provides NMR data for related indazole-3-carboxamides. [Link]

Sources

- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.washington.edu [chem.washington.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research.rug.nl [research.rug.nl]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. Page loading... [guidechem.com]

- 20. researchgate.net [researchgate.net]

Mass Spectrometry Analysis of 6-iodo-1H-indazole-3-carboxylic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Significance of 6-iodo-1H-indazole-3-carboxylic Acid in Medicinal Chemistry

6-iodo-1H-indazole-3-carboxylic acid, with a molecular formula of C8H5IN2O2 and a molecular weight of 288.04 g/mol , is a heterocyclic compound of significant interest in the field of drug discovery and development.[1] The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[2][3][4] The presence of an iodine atom and a carboxylic acid group on the indazole ring provides unique chemical handles for further synthetic modifications, making it a valuable building block for the synthesis of complex drug candidates.[5][6]

Mass spectrometry (MS) is an indispensable analytical technique throughout the drug development pipeline, from initial hit identification to late-stage clinical trials.[7][8] It offers unparalleled sensitivity and selectivity for the characterization and quantification of small molecules.[9] This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-iodo-1H-indazole-3-carboxylic acid, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of Mass Spectrometry for Small Molecule Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] In the context of small molecule drug development, Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for both qualitative and quantitative analysis.[10][11] The liquid chromatography system separates the analyte of interest from complex matrices, and the mass spectrometer provides sensitive and specific detection.

Ionization Techniques: A Critical Choice

The choice of ionization technique is paramount for the successful analysis of 6-iodo-1H-indazole-3-carboxylic acid. The two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[7][10]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and ionizable molecules.[12] Given the presence of the carboxylic acid group, 6-iodo-1H-indazole-3-carboxylic acid is expected to ionize efficiently in negative ion mode ESI, forming the deprotonated molecule [M-H]⁻. Analysis in positive ion mode is also possible, likely forming the protonated molecule [M+H]⁺.[13]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. While potentially applicable, ESI is generally the preferred method for acidic compounds like the topic molecule.

For the purpose of this guide, we will focus on ESI as the primary ionization technique due to the acidic nature of the analyte.

Part 2: Experimental Workflow for the Analysis of 6-iodo-1H-indazole-3-carboxylic Acid

A robust and reproducible workflow is essential for obtaining high-quality mass spectrometry data. The following sections detail a step-by-step approach for the analysis of 6-iodo-1H-indazole-3-carboxylic acid.

Sample Preparation: Ensuring a Clean Analyte

Proper sample preparation is crucial to minimize matrix effects and ensure the longevity of the analytical instrumentation.[14][15] The choice of sample preparation technique depends on the complexity of the sample matrix (e.g., plasma, urine, reaction mixture).

Recommended Sample Preparation Protocols:

-

For Simple Matrices (e.g., Reaction Mixtures): A straightforward "dilute and shoot" approach is often sufficient.[16]

-

Dilute a small aliquot of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Transfer the filtrate to an autosampler vial for LC-MS analysis.

-

-

For Complex Biological Matrices (e.g., Plasma, Serum): More rigorous sample preparation is required to remove proteins and other interfering substances.[16]

-

Protein Precipitation (PPT): A rapid and simple method for removing the bulk of proteins.[16]

-

To 100 µL of plasma, add 300 µL of a cold precipitating agent (e.g., acetonitrile or methanol).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.[17]

-

Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.

-

-

Solid-Phase Extraction (SPE): Offers a more thorough cleanup and can be used to concentrate the analyte.[14]

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange cartridge) with methanol followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interfering compounds.

-

Elute the analyte of interest with a stronger organic solvent, often containing an acidic or basic modifier.

-

Evaporate the eluent and reconstitute as described for PPT.

-

-

Liquid Chromatography (LC) Method Development

The goal of the LC method is to achieve good retention and peak shape for 6-iodo-1H-indazole-3-carboxylic acid while separating it from any potential isomers or impurities. A reversed-phase C18 column is a good starting point for this type of molecule.

Table 1: Recommended LC Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[18] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase chromatography. |

| Gradient | 10-90% B over 5 minutes | A typical starting gradient for method development. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Can improve peak shape and reduce viscosity. |

| Injection Volume | 5 µL | A small injection volume minimizes potential column overload. |

Mass Spectrometry (MS) and MS/MS Parameters

The mass spectrometer should be tuned and calibrated according to the manufacturer's recommendations. For the analysis of 6-iodo-1H-indazole-3-carboxylic acid, data will be acquired in both full scan MS and tandem MS (MS/MS) modes.

Table 2: Recommended MS Parameters (Negative Ion ESI)

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | The carboxylic acid group is readily deprotonated. |

| Capillary Voltage | 3.5 kV | A typical starting voltage for ESI. |

| Cone Voltage | 30 V | Can be optimized to maximize the intensity of the parent ion. |

| Desolvation Gas Flow | 800 L/hr | Helps to desolvate the droplets from the ESI source. |

| Desolvation Temperature | 350 °C | Aids in solvent evaporation. |

| Source Temperature | 150 °C | Maintains a stable spray. |

| Full Scan Range | m/z 100-500 | Covers the expected mass of the analyte and potential fragments. |

| Precursor Ion (for MS/MS) | m/z 286.9 | The expected m/z of the [M-H]⁻ ion of 6-iodo-1H-indazole-3-carboxylic acid. |

| Collision Energy (for MS/MS) | 10-30 eV (Ramped) | A range of collision energies should be evaluated to generate a rich fragmentation spectrum. |

Part 3: Data Interpretation: Deciphering the Mass Spectrum

Expected Molecular Ion

In negative ion ESI-MS, 6-iodo-1H-indazole-3-carboxylic acid (C8H5IN2O2, exact mass: 287.9445) is expected to be observed as its deprotonated molecule, [M-H]⁻, at an m/z of approximately 286.9. In positive ion mode, the protonated molecule, [M+H]⁺, would be observed at an m/z of approximately 288.9.

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion and generate a characteristic fragmentation pattern that can be used for structural confirmation. The fragmentation of 6-iodo-1H-indazole-3-carboxylic acid is likely to proceed through several key pathways.

dot

Caption: Proposed MS/MS fragmentation pathway for [M-H]⁻ of 6-iodo-1H-indazole-3-carboxylic acid.

Explanation of the Fragmentation Pathway:

-

Decarboxylation: The most common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO2), which has a mass of 44 Da.[19][20][21] This would result in a fragment ion at m/z 242.9.

-

Loss of Iodine: The carbon-iodine bond is relatively weak and can be cleaved, leading to the loss of an iodine radical (I•), which has a mass of 127 Da. This would produce a fragment at m/z 116.0.

-

Ring Fragmentation: The indazole ring itself can undergo fragmentation. A common fragmentation for indole and indazole derivatives is the loss of hydrogen cyanide (HCN), with a mass of 27 Da.[22] This would result in a fragment at m/z 89.0.

Table 3: Summary of Expected Fragment Ions

| m/z (Negative Ion) | Proposed Formula | Proposed Structure/Loss |

| 286.9 | C8H4IN2O2⁻ | [M-H]⁻ |

| 242.9 | C7H4IN2⁻ | [M-H-CO2]⁻ |

| 116.0 | C7H4N2⁻ | [M-H-CO2-I]⁻ |

| 89.0 | C6H3N⁻ | [M-H-CO2-I-HCN]⁻ |

Part 4: Challenges and Troubleshooting

While the analysis of 6-iodo-1H-indazole-3-carboxylic acid is generally straightforward, several challenges may arise.

-

Poor Peak Shape: Tailing peaks can be caused by interactions between the acidic analyte and the stationary phase. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to keep the carboxylic acid in its protonated form.

-

Low Sensitivity: If sensitivity is an issue, consider optimizing the ESI source parameters (e.g., capillary voltage, gas flows, temperatures). Sample pre-concentration using SPE can also significantly enhance sensitivity.

-

Matrix Effects: In complex biological samples, co-eluting compounds can suppress or enhance the ionization of the analyte. A more thorough sample cleanup method, such as SPE, or chromatographic optimization to separate the analyte from interfering compounds may be necessary.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometry analysis of 6-iodo-1H-indazole-3-carboxylic acid. By following the detailed protocols and understanding the principles of ionization and fragmentation, researchers and drug development professionals can confidently characterize and quantify this important molecule. The combination of robust sample preparation, optimized LC-MS/MS methodology, and a thorough understanding of the fragmentation patterns will enable the generation of high-quality, reliable data to support all stages of the drug development process.

References

- Mass Spectrometry in Small Molecule Drug Development. (2015).

- Small molecule analysis using MS. Bioanalysis Zone.

- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016).

- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC - NIH.

- Mass spectrometry applications for drug discovery and development. (2021).

- LC-MS Sample Preparation: Techniques & Challenges. (n.d.).

- LC-MS Sample Preparation. (n.d.). Thermo Fisher Scientific - US.

- CAS No. 885520-67-2, 6-Iodo-1H-indazole-3-carboxylic acid. (n.d.). 001CHEMICAL.

- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe.

- Preparing Samples for HPLC-MS/MS Analysis. (n.d.). Organomation.

- A Guide to HPLC and LC-MS Buffer Selection. (n.d.).

- 6-Iodo-1H-indazole synthesis. (n.d.). ChemicalBook.

- Electrospray ionization. (n.d.). Wikipedia.

- How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ. (n.d.).

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube.

- A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Carboxylic Acids. (n.d.). Benchchem.

- Study of Mass Spectra of Some Indole Derivatives. (n.d.). Scirp.org.

- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). PubMed.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica.

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances (RSC Publishing). doi:10.1039/C8RA01546E.

- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (n.d.). DiVA portal.

- The application of electrospray ionization mass spectrometry to homogeneous catalysis. (n.d.). Self-serve web hosting.

Sources

- 1. 001chemical.com [001chemical.com]

- 2. Page loading... [guidechem.com]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 6. diva-portal.org [diva-portal.org]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 13. web.uvic.ca [web.uvic.ca]

- 14. opentrons.com [opentrons.com]

- 15. LC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. spectroscopyeurope.com [spectroscopyeurope.com]

- 17. organomation.com [organomation.com]

- 18. hplc.eu [hplc.eu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

An In-depth Technical Guide to the Crystal Structure of 6-iodo-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-iodo-1H-indazole-3-carboxylic acid is a halogenated derivative of the indazole scaffold, a core motif in numerous pharmacologically active compounds. Its structural features, particularly the presence of a carboxylic acid, an iodine atom, and the indazole nucleus, make it a molecule of significant interest in drug design and medicinal chemistry. This guide provides a comprehensive overview of its synthesis, characterization, and a detailed analysis of its expected crystal structure. While a solved crystal structure for this specific molecule is not publicly available, this guide leverages crystallographic data from the closely related compound, 1-methyl-1H-indazole-3-carboxylic acid, to provide an expert-driven, in-depth exploration of the anticipated molecular geometry, intermolecular interactions, and supramolecular assembly. This approach offers valuable insights for researchers working on the design and development of novel indazole-based therapeutics.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of indazole are known to exhibit potent pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial effects.[3][4] The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in both chemical and biological systems.[1] The functionalization of the indazole ring at various positions has led to the development of several marketed drugs, highlighting the importance of this scaffold in modern drug discovery.[5]

The subject of this guide, 6-iodo-1H-indazole-3-carboxylic acid (CAS No. 885520-67-2), is a particularly interesting derivative. The presence of a carboxylic acid at the 3-position provides a key site for hydrogen bonding and salt formation, which are crucial for molecular recognition and binding to biological targets. The iodine atom at the 6-position introduces the potential for halogen bonding, a non-covalent interaction that is increasingly being exploited in rational drug design to enhance binding affinity and selectivity.[6] Furthermore, many indazole derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7][8][9] Understanding the three-dimensional structure of 6-iodo-1H-indazole-3-carboxylic acid is therefore paramount for elucidating its structure-activity relationships and for the design of next-generation therapeutics.

Synthesis and Characterization

While a specific, detailed synthesis for 6-iodo-1H-indazole-3-carboxylic acid is not extensively reported in the literature, a plausible and efficient synthetic route can be devised based on established methodologies for related indazole derivatives.

Proposed Synthetic Pathway

A logical approach to the synthesis of 6-iodo-1H-indazole-3-carboxylic acid would involve a two-step process starting from 1H-indazole-3-carboxylic acid.

Sources

- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 4. NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 885522-05-4|6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation | MDPI [mdpi.com]

The Definitive Guide to X-ray Crystallography of 6-Iodo-1H-Indazole-3-Carboxylic Acid Derivatives: From Synthesis to Structural Validation

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) workflow for 6-iodo-1H-indazole-3-carboxylic acid and its derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development, making a precise understanding of their three-dimensional structure paramount for rational drug design.[1][2][3][4][5] This document moves beyond a simple recitation of protocols, offering in-depth explanations for key experimental decisions, from the initial synthesis and crystallization to the final stages of structure refinement and validation. It is intended for researchers, scientists, and drug development professionals seeking to master the crystallographic analysis of these important heterocyclic compounds.

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[1][3][4] The incorporation of a carboxylic acid at the 3-position and an iodine atom at the 6-position of the indazole ring introduces specific functionalities that can be exploited for targeted drug design. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, while the iodine atom can participate in halogen bonding, a highly directional non-covalent interaction increasingly utilized in crystal engineering and drug design.[6][7][8][9]

Single-crystal X-ray diffraction (SCXRD) is the definitive method for unambiguously determining the three-dimensional atomic arrangement of these molecules.[10][11][12][13] This information is crucial for understanding structure-activity relationships (SAR), optimizing ligand-protein interactions, and securing intellectual property. This guide will provide the foundational knowledge and practical steps to successfully navigate the crystallographic analysis of this important class of compounds.

Synthesis of 6-Iodo-1H-Indazole-3-Carboxylic Acid Derivatives

A robust and reproducible synthetic route is the prerequisite for obtaining high-quality crystalline material. While various methods exist for the synthesis of indazole derivatives, a common approach for 6-iodo-1H-indazole involves the iodination of a suitable indazole precursor.[14][15] The subsequent introduction of the carboxylic acid group at the 3-position can be achieved through various carboxylation strategies.

Protocol 1: Illustrative Synthetic Pathway

-

Iodination of 1H-Indazole: A common starting point is the direct iodination of 1H-indazole. This can be achieved using reagents such as N-iodosuccinimide (NIS) in an appropriate solvent like acetonitrile. The regioselectivity of the iodination is a critical factor to control.

-

Protection of the Indazole Nitrogen: To facilitate selective functionalization at the C3 position, the N1 position of the indazole ring is often protected. A variety of protecting groups can be employed, with the choice depending on the stability towards subsequent reaction conditions.

-

Carboxylation at the C3 Position: With the N1 position protected, the C3 position can be lithiated using a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxylic acid group.

-

Deprotection: The final step involves the removal of the N1 protecting group to yield the desired 6-iodo-1H-indazole-3-carboxylic acid.

-

Derivative Formation: Further derivatization, such as esterification or amidation of the carboxylic acid, can be carried out using standard organic chemistry techniques to generate a library of related compounds for crystallographic studies.[16]

The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging and critical step in the entire process.[10][11][17] For small organic molecules like 6-iodo-1H-indazole-3-carboxylic acid derivatives, several classical and modern crystallization techniques can be employed.[18][19] The choice of method and solvent is paramount and often requires extensive screening.

Foundational Principles of Crystallization

Crystallization is fundamentally a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice. The goal is to achieve slow, controlled crystal growth to minimize defects and obtain crystals of sufficient size and quality.

Common Crystallization Techniques

A variety of techniques can be employed to achieve the supersaturation necessary for crystal growth:

-

Slow Evaporation: This is one of the simplest and most common methods.[17] A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a solvent in which the compound is less soluble (the precipitant).[19] The vapor from the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[11] Crystals form at the interface between the two liquids as they slowly mix.

-

Antisolvent Crystallization: An "antisolvent," a solvent in which the compound is insoluble, is slowly added to a solution of the compound, causing a reduction in solubility and promoting crystallization.[19]

Protocol 2: Step-by-Step Guide to Crystallization Screening

-

Solubility Testing: Begin by assessing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).

-

Preparation of Saturated Solutions: Prepare near-saturated solutions of the compound in the most promising solvents.

-

Setting up Crystallization Trials:

-

Slow Evaporation: Place small aliquots of the solutions in clean vials, cover with parafilm, and pierce a few small holes to allow for slow evaporation.

-

Vapor Diffusion: Set up hanging or sitting drop vapor diffusion experiments with various precipitants.

-

-

Incubation and Observation: Store the crystallization trials in a vibration-free environment and monitor them periodically under a microscope for the formation of single crystals. Patience is key, as crystal growth can take anywhere from a few days to several weeks.

| Technique | Principle | Advantages | Considerations |

| Slow Evaporation | Gradual removal of solvent to increase solute concentration. | Simple setup, requires minimal sample. | Difficult to control the rate of evaporation precisely. |

| Vapor Diffusion | Slow diffusion of a precipitant vapor into the sample solution. | Excellent control over the rate of supersaturation. | Requires careful selection of solvent/precipitant pairs. |

| Liquid-Liquid Diffusion | Slow mixing of a solvent and an antisolvent at their interface. | Can produce high-quality crystals. | Can be sensitive to mechanical disturbances. |

X-ray Diffraction: From Data Collection to Processing

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves irradiating the crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern.[12][20]

The Experimental Workflow

The overall workflow for X-ray crystallography can be visualized as a linear progression from crystal mounting to data integration.

Caption: High-level workflow for X-ray diffraction data collection and processing.

Protocol 3: Single-Crystal X-ray Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head, often using a cryoloop and cryoprotectant if data is to be collected at low temperatures.

-

Data Collection Strategy: The crystal is placed in the X-ray beam of a diffractometer. A data collection strategy is devised to measure the intensities of a large number of unique diffraction spots (reflections) by rotating the crystal in the beam.[21]

-

Data Acquisition: The diffraction pattern is recorded on a detector, such as a CCD or pixel array detector.[12] A full dataset typically consists of hundreds of images, each corresponding to a small rotation of the crystal.

Data Processing: Unveiling the Reciprocal Space

The raw diffraction images must be processed to extract the intensities of each reflection.[22] This computational process involves several key steps:

-

Indexing: The positions of the diffraction spots are used to determine the unit cell parameters and the crystal's orientation.

-

Integration: The intensity of each diffraction spot is measured, and the background noise is subtracted.

-

Scaling and Merging: The intensities from all the images are scaled to a common reference frame and symmetry-related reflections are merged to produce a final dataset of unique reflections with their corresponding intensities and standard uncertainties.

Structure Solution and Refinement: From Electron Density to a Molecular Model

The processed diffraction data contains the amplitudes of the structure factors, but the phase information is lost during the experiment. This is known as the "phase problem" in crystallography.[12][23]

Solving the Phase Problem

For small molecules like 6-iodo-1H-indazole-3-carboxylic acid derivatives, the phase problem is typically solved using direct methods. These methods use statistical relationships between the structure factor amplitudes to derive initial phase estimates.

Model Building and Refinement

-

Initial Model: The initial phases are used to calculate an electron density map. An initial atomic model is then built into this map.

-

Refinement: The atomic model (including atomic coordinates, displacement parameters, and occupancies) is iteratively refined to improve the agreement between the observed structure factor amplitudes and those calculated from the model.[24] This is typically done using a least-squares minimization procedure.[24]

-

Difference Fourier Maps: Throughout the refinement process, difference Fourier maps are calculated to locate missing atoms (like hydrogen atoms) or to identify regions of disordered electron density.

Caption: The iterative cycle of crystallographic structure refinement.

Structure Validation: Ensuring the Integrity of the Final Model

A crucial final step is the validation of the refined crystal structure to ensure its quality and accuracy.[25][26][27][28][29] This involves checking for self-consistency of the data and ensuring that the model adheres to known chemical principles.

Key Validation Metrics

Several metrics are used to assess the quality of a crystal structure:

| Metric | Description | Typical Value for a Good Structure |

| R1 | A measure of the agreement between observed and calculated structure factor amplitudes. | < 5% |

| wR2 | A weighted R-factor based on the squared structure factor amplitudes. | < 15% |

| Goodness-of-Fit (GooF) | Should be close to 1 for a well-refined structure. | ~1.0 |

| Residual Electron Density | The remaining peaks and holes in the final difference Fourier map should be minimal. | < ±0.5 e⁻/ų |

The Role of Halogen Bonding in Structural Analysis

For 6-iodo-1H-indazole-3-carboxylic acid derivatives, a key aspect of the structural analysis is the identification and characterization of intermolecular interactions, particularly halogen bonds.[6][7] The iodine atom can act as a halogen bond donor, forming short contacts with electron-rich atoms like oxygen or nitrogen.[30] Analyzing these interactions is crucial for understanding the crystal packing and can provide insights for the design of solid-state materials and drug-receptor interactions.

Conclusion: From Data to Discovery

The crystallographic analysis of 6-iodo-1H-indazole-3-carboxylic acid derivatives is a multi-step process that requires a blend of experimental skill and computational expertise. By following the principles and protocols outlined in this guide, researchers can confidently determine the three-dimensional structures of these pharmaceutically relevant molecules. This structural information is invaluable, providing a solid foundation for understanding their chemical properties and biological activity, ultimately accelerating the drug discovery process.

References

-

Structure validation in chemical crystallography. (n.d.). IUCr Journals. Retrieved from [Link]

- Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249–265.

- Chavda, V., Vihol, D., & Patel, S. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

-

Validation and Quality Assessment of X-ray Protein Structures. (n.d.). SARomics. Retrieved from [Link]

-

Validation of Experimental Crystal Structures. (2023, June 14). CCDC. Retrieved from [Link]

-

Chemical crystallisation. (n.d.). SPT Labtech. Retrieved from [Link]

- Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1823-1845.

- Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4945.

-

Validation of Experimental Crystal Structures. (n.d.). CCDC. Retrieved from [Link]

- Chavda, V., Vihol, D., & Patel, S. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

-

Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes. Retrieved from [Link]

- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.

- Desiraju, G. R. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2543–2552.

- Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2543-2552.

- Chavda, V., Vihol, D., & Patel, S. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

-

Crystallization of small molecules. (n.d.). Retrieved from [Link]

- Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1823-1845.

-

X-ray crystallography. (n.d.). In Wikipedia. Retrieved from [Link]

-

Halogen Bonding in Crystal Engineering Editor's collection. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Solution and Refinement of Crystal Structures. (2014). In International Tables for Crystallography. Oxford University Press.

- Singh, S., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 28(36), 7434-7451.

- Reddy, C. M., et al. (2014). Halogen bonds in some dihalogenated phenols: applications to crystal engineering.

-

Halogen Bonding in Crystal Engineering. (2019, January 1). Request PDF. Retrieved from [Link]

-

Structure solution and refinement: introductory strategies. (n.d.). Retrieved from [Link]

-

X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

- Brünger, A. T. (1997). 1.7 Refinement of X-ray Crystal Structures. In International Tables for Crystallography Volume F: Crystallography of biological macromolecules (pp. 105-111).

- Synthesis method of 6-iodine-1H-indazole. (2019). CN109761904A.

- Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 56-60.

-

How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. (n.d.). FAQ. Retrieved from [Link]

- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1827-1838.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica, 4(5), 1930-1939.

Sources

- 1. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Halogen Bonding in Crystal Engineering Editor’s collection Home [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. sptlabtech.com [sptlabtech.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. rigaku.com [rigaku.com]

- 14. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 15. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 19. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 20. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. crystallography.fr [crystallography.fr]

- 22. portlandpress.com [portlandpress.com]

- 23. academic.oup.com [academic.oup.com]

- 24. fiveable.me [fiveable.me]

- 25. journals.iucr.org [journals.iucr.org]

- 26. ebi.ac.uk [ebi.ac.uk]

- 27. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]

- 28. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 29. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 30. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 6-Iodo-1H-Indazole-3-Carboxylic Acid in Organic Solvents for Drug Discovery Applications

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 6-iodo-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry.[1][2][3][4] We will explore the physicochemical properties governing its solubility, present a systematic approach to solvent selection, and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the use of this compound in their discovery pipelines.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the adage "a drug must be in solution to be active" has never been more relevant. Poor aqueous solubility is a primary contributor to the failure of promising drug candidates, leading to challenges in formulation, unreliable bioassay results, and poor bioavailability.[5][6] 6-Iodo-1H-indazole-3-carboxylic acid and its derivatives are prominent scaffolds in the development of kinase inhibitors and other targeted therapies.[3][4] A thorough understanding of its solubility in various organic solvents is paramount for:

-

Stock Solution Preparation: Ensuring accurate and reproducible concentrations for high-throughput screening (HTS) and other biological assays.

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification to maximize yield and purity.

-

Preformulation Studies: Providing a foundation for the development of stable and bioavailable dosage forms.[7]

-

Structure-Activity Relationship (SAR) Analysis: Differentiating between intrinsic activity and limitations imposed by poor solubility.

This guide will provide the foundational knowledge and practical methodologies to effectively manage and leverage the solubility of 6-iodo-1H-indazole-3-carboxylic acid.

Physicochemical Properties and Their Impact on Solubility

The solubility of a molecule is dictated by its intrinsic physicochemical properties. Understanding these parameters is the first step in a logical approach to solvent selection.

Table 1: Physicochemical Properties of 6-Iodo-1H-indazole-3-carboxylic acid and Related Structures

| Property | 6-Iodo-1H-indazole-3-carboxylic acid | 1H-Indazole-3-carboxylic acid | 6-Iodo-1H-indazole |

| Molecular Formula | C8H5IN2O2[8] | C8H6N2O2[9] | C7H5IN2[10] |

| Molecular Weight | 288.04 g/mol [8] | 162.15 g/mol [9] | 244.03 g/mol [10] |

| Structure | Contains an indazole core, a carboxylic acid group, and an iodine atom. | Contains an indazole core and a carboxylic acid group.[9] | Contains an indazole core and an iodine atom.[10] |

| Key Functional Groups | Carboxylic acid (-COOH), Amine (-NH-), Aromatic ring, C-I bond | Carboxylic acid (-COOH), Amine (-NH-), Aromatic ring | Amine (-NH-), Aromatic ring, C-I bond |

The structure of 6-iodo-1H-indazole-3-carboxylic acid suggests a molecule with both polar and non-polar characteristics. The indazole ring system, with its capacity for hydrogen bonding, and the carboxylic acid group contribute to its polarity. Conversely, the aromatic ring and the large, electron-rich iodine atom introduce lipophilic character. This amphiphilic nature means its solubility will be highly dependent on the chosen solvent.

The general principle of "like dissolves like" is a useful starting point.[11] Polar solvents will interact favorably with the carboxylic acid and the N-H group of the indazole, while non-polar solvents will better solvate the aromatic core and the iodo-substituent.

Solubility Profile in Common Organic Solvents

While exhaustive experimental data is proprietary to individual research labs, a qualitative and predictive understanding of solubility can be established based on solvent properties. The following table provides an illustrative solubility profile. Researchers are encouraged to use this as a guide and confirm with experimental data.

Table 2: Illustrative Solubility of 6-Iodo-1H-indazole-3-carboxylic acid in Organic Solvents at Ambient Temperature (20-25°C)

| Solvent | Solvent Class | Polarity | Expected Solubility | Rationale and Field Insights |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | High | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of disrupting crystal lattice forces and forming strong hydrogen bonds. It is the standard for preparing high-concentration stock solutions for biological screening.[12] |

| Dimethylformamide (DMF) | Aprotic Polar | High | Soluble | Similar to DMSO, DMF is a highly polar solvent that can effectively solvate both the polar and non-polar regions of the molecule. |

| Methanol | Protic Polar | High | Slightly Soluble[12] | As a protic solvent, methanol can hydrogen bond with the solute. However, its smaller size and lower polarity compared to DMSO may result in lower overall solubility. |

| Ethanol | Protic Polar | Medium | Slightly Soluble | Similar to methanol, but its increased hydrocarbon character may slightly decrease its ability to solvate the polar functional groups. |

| Tetrahydrofuran (THF) | Aprotic, Ethereal | Medium | Sparingly Soluble | THF's moderate polarity and ability to act as a hydrogen bond acceptor make it a potential solvent, though high solubility is not expected. |

| Acetonitrile | Aprotic Polar | Medium | Sparingly Soluble | Acetonitrile is a polar aprotic solvent commonly used in chromatography. Its ability to solvate this molecule is moderate. |

| Dichloromethane (DCM) | Halogenated | Low | Poorly Soluble | DCM is a relatively non-polar solvent and is unlikely to effectively solvate the polar carboxylic acid and indazole N-H groups. |

| Toluene | Aromatic | Low | Insoluble | Toluene is a non-polar aromatic solvent and is not expected to dissolve a molecule with significant hydrogen bonding capability. |

| Hexanes | Aliphatic | Very Low | Insoluble | As a non-polar aliphatic solvent, hexanes will not effectively solvate polar functional groups. |

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate solubility determination is crucial. Two common methods are employed in drug discovery: the kinetic solubility assay for high-throughput screening and the thermodynamic (or equilibrium) solubility assay for lead optimization.[7][13][14]

Kinetic Solubility Assay

This method is designed for speed and is suitable for early-stage discovery to quickly flag compounds with potential solubility issues.[7][14] It measures the concentration of a compound in solution after a short incubation period, starting from a DMSO stock.[13]

Caption: High-throughput kinetic solubility workflow.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 6-iodo-1H-indazole-3-carboxylic acid in 100% DMSO.

-

Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a 96-well microplate.

-

Solvent Addition: Add the organic solvent of interest to each well to achieve the desired final concentration range.

-

Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period, typically 1-2 hours.[13]

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration using a solubility filter plate.[15]

-

Quantification: Analyze the concentration of the compound in the filtrate or supernatant using a suitable analytical method such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.[13][15]

-

Data Analysis: The highest concentration at which the compound remains in solution is reported as the kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

This "gold standard" method measures the true equilibrium solubility of a compound and is essential for lead optimization and preformulation.[16] It involves equilibrating an excess of the solid compound with the solvent over a longer period.

Caption: Thermodynamic (equilibrium) solubility workflow.

-